3-Fluoro-4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile
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Overview
Description
3-Fluoro-4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile is a complex organic compound that features a quinazolinone moiety, a piperidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: Its structure suggests potential as a pharmaceutical agent, possibly targeting specific receptors or enzymes.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 3-Fluoro-4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The quinazolinone moiety, in particular, is known to interact with various biological targets, suggesting potential pathways for its effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinazolinone core and have similar biological activities.
Imidazole-containing compounds: These compounds have similar structural features and are used in various therapeutic applications.
Uniqueness
What sets 3-Fluoro-4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile apart is the combination of the fluoro, piperidine, and benzonitrile groups, which may confer unique properties in terms of binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
3-fluoro-4-[[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c23-20-11-17(12-24)5-6-18(20)14-26-9-7-16(8-10-26)13-27-15-25-21-4-2-1-3-19(21)22(27)28/h1-6,11,15-16H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVDZUNSNVGPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4=C(C=C(C=C4)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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